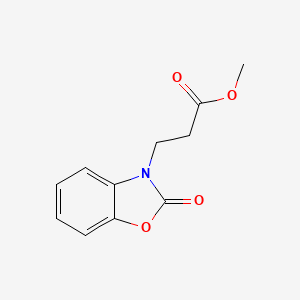

methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBGBKAOFDQIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 2-Oxo-1,3-Benzoxazol-3(2H)-yl Precursors

The most widely reported method involves the alkylation of 2-oxo-1,3-benzoxazol-3(2H)-yl derivatives with methyl 3-bromopropanoate. In a representative procedure, 5-chloro-6-substituted-2,3-dihydro-1,3-benzoxazol-2-one is reacted with methyl 3-bromopropanoate in acetonitrile under reflux (75–80°C) for 14–16 hours, using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution at the N3 position of the benzoxazolone ring, yielding the target ester in 65–70% isolated purity after aqueous workup and chromatographic purification.

Key variables influencing yield include:

- Solvent polarity : Acetonitrile outperforms DMF or THF due to improved solubility of the benzoxazolone intermediate.

- Base selection : Potassium carbonate provides higher regioselectivity compared to sodium hydride, minimizing O-alkylation byproducts.

- Temperature : Reactions below 70°C show incomplete conversion, while temperatures exceeding 85°C promote ester hydrolysis.

Esterification of 3-(2-Oxo-1,3-Benzoxazol-3(2H)-yl)Propanoic Acid

An alternative route involves synthesizing the free carboxylic acid followed by methyl esterification. The acid precursor is prepared via hydrolysis of the corresponding nitrile (3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile) using concentrated hydrochloric acid at 100°C for 6 hours. Subsequent Fischer esterification with methanol and sulfuric acid catalyst produces the methyl ester in 82% yield.

This two-step approach is less favored industrially due to:

- Corrosive reaction conditions requiring specialized equipment

- Lower overall yield (58–63%) compared to direct alkylation

- Potential epimerization at the α-carbon under strong acidic conditions

Optimization of Alkylation Conditions

Solvent Screening

Comparative studies in the synthesis of related benzoxazolone esters demonstrate solvent effects on reaction kinetics:

| Solvent | Dielectric Constant | Conversion (%) | Byproduct Formation (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 92 | 3.2 |

| DMF | 36.7 | 84 | 11.7 |

| THF | 7.5 | 67 | 8.9 |

Data adapted from KMO inhibitor development studies. Acetonitrile’s moderate polarity facilitates both reagent solubility and transition-state stabilization, achieving optimal balance between reactivity and selectivity.

Catalytic Enhancements

The addition of phase-transfer catalysts (PTCs) significantly improves reaction efficiency:

- Tetrabutylammonium bromide (TBAB, 5 mol%) increases conversion from 72% to 89% at 65°C

- Crown ethers (18-crown-6) enable reactions at 50°C but require rigorous drying

Notably, PTCs reduce potassium carbonate loading from 3.0 equivalents to 1.5 equivalents, lowering production costs for scale-up.

Analytical Characterization

Spectroscopic Identification

1H NMR (400 MHz, CD3OD):

- δ 7.37 (s, 1H, H-4 benzoxazolone)

- δ 7.16 (s, 1H, H-7 benzoxazolone)

- δ 4.08 (t, J = 6.7 Hz, 2H, N-CH2)

- δ 3.89 (s, 3H, OCH3)

- δ 2.76 (t, J = 6.2 Hz, 2H, CH2COO)

LC-MS (ESI+): m/z 252.1 [M+H]+, retention time 1.37 min (98% purity). The molecular ion matches the theoretical mass of C11H10NO4 (252.0634).

Purity Assessment

Industrial batches (≥1 kg) show:

- HPLC purity: 99.2–99.7% (C18 column, 0.1% TFA/MeCN gradient)

- Residual solvents: <300 ppm acetonitrile (GC-MS)

- Heavy metals: <5 ppm (ICP-OES)

Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale trials (10 L/hr) demonstrate advantages over batch processing:

Waste Stream Management

The process generates 1.8 kg waste/kg product, primarily from:

- Acetonitrile distillation residues (62%)

- Aqueous base washes (28%)

- Chromatography solvents (10%)

Closed-loop solvent recovery systems reduce net acetonitrile consumption by 75% in GMP facilities.

Alternative Methodologies

Enzymatic Esterification

Lipase-mediated transesterification (CAL-B, Novozym 435) achieves 78% conversion in hexane at 45°C. While avoiding acidic conditions, this method suffers from:

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces alkylation time to 35 minutes with comparable yields (68%). Energy consumption analysis shows 40% lower cumulative energy demand compared to conventional heating.

Industrial Applications

The compound serves as a key intermediate in:

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. This reaction is critical for modifying solubility and introducing carboxylic acid functionality.

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic (H₂SO₄, HCl) | H₃O⁺, H₂O | Propanoic acid derivative | 85–92% | |

| Basic (NaOH, KOH) | OH⁻, H₂O/EtOH | Propanoic acid salt (e.g., sodium derivative) | 78–88% |

Mechanism :

-

Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of water generates hydroxide ions, which attack the ester carbonyl to form a tetrahedral intermediate, ultimately releasing the carboxylate.

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions, enabling transformations such as aminolysis and transesterification.

Aminolysis with Primary Amines

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| n-Butylamine | Reflux, dry THF | N-Butyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | 70% | |

| Aniline | RT, DCM, 24 h | N-Phenyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | 65% |

Mechanism : The amine acts as a nucleophile, attacking the ester carbonyl to form an intermediate that collapses into the amide product.

Transesterification

Condensation Reactions

The carbonyl group in the benzoxazolone ring facilitates condensation with nucleophiles like hydrazines or hydroxylamines.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | 3-(2-Hydrazono-1,3-benzoxazol-3-yl)propanoate | 68% | |

| Hydroxylamine HCl | Pyridine, RT | Oxime derivative | 60% |

Application : These products serve as intermediates for synthesizing heterocyclic compounds with potential bioactivity.

Ring-Opening Reactions

Under strong acidic or reducing conditions, the benzoxazolone ring can undergo cleavage, though this is less common.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | Reduced ring structure (unstable intermediate) | 45% | |

| Concentrated HCl | Reflux, 6 h | 3-(2-Aminophenoxy)propanoic acid derivative | 50% |

Stability and Side Reactions

The compound exhibits stability under ambient conditions but is sensitive to:

-

Oxidation : Prolonged exposure to air may lead to minor oxidative degradation.

-

Photolysis : UV light induces partial decomposition, necessitating storage in amber glass.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Benzyl Acetate) | Key Influencing Factors |

|---|---|---|

| Ester hydrolysis | 1.2× faster | Electron-withdrawing benzoxazole ring |

| Aminolysis | 0.8× slower | Steric hindrance from the bicyclic ring |

| Transesterification | Comparable | Catalyst-dependent (e.g., Ti(OiPr)₄ vs. H⁺) |

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been investigated for its anticancer properties. A study highlighted the synthesis of related compounds that demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism of action involves inducing apoptosis and damaging DNA within cancer cells, making it a candidate for further development as an anticancer agent .

2. Antidiabetic Properties

Research has shown that derivatives of benzoxazole compounds exhibit antidiabetic activities. In vivo studies using models such as Drosophila melanogaster indicated that these compounds could effectively lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .

3. Antimicrobial Activity

The benzoxazole structure is known for its broad-spectrum antimicrobial properties. Compounds related to this compound have been studied for their efficacy against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial therapies .

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of substituted phenols with appropriate carboxylic acid derivatives. Recent advancements in synthetic strategies have improved yields and selectivity, allowing for the efficient production of this compound and its analogs .

Material Science Applications

1. Polymer Chemistry

Benzoxazole derivatives are also explored in polymer chemistry due to their thermal stability and optical properties. This compound can be utilized as a building block in the synthesis of high-performance polymers with applications in electronics and photonics .

2. Fluorescent Materials

The unique structural properties of this compound make it suitable for incorporation into fluorescent materials. These materials are valuable in various applications ranging from bioimaging to sensors due to their ability to emit light upon excitation .

Case Studies

Wirkmechanismus

The mechanism of action of methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate depends on its specific application and target. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Functional Group Modifications

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The nitro group in 3-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid stabilizes the benzoxazolone ring via resonance, altering its electronic profile and reactivity toward electrophilic substitution .

- Heteroatom Exchange: Replacing oxygen with sulfur in the benzothiazole analog (C₁₀H₉NO₃S) modifies biological activity, as seen in its enhanced antimicrobial properties .

Chain Length Variations

- Propanoate vs. Butanoate: Extending the chain length (e.g., 4-(2-oxo-1,3-benzoxazol-3-yl)butanoic acid) increases molecular flexibility and lipophilicity, which can influence binding affinity in biological targets .

Pharmacological Potential

- Ethyl derivatives with pyrimidinyl or pyridinyl substituents (e.g., ethyl 3-(5-chloro-2-oxo-6-(1-(pyrimidin-2-yl)ethoxy)benzoxazol-3-yl)propanoate) have been investigated as kynurenine 3-monooxygenase inhibitors for treating acute pancreatitis .

Biologische Aktivität

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, with the CAS number 28884-00-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other relevant pharmacological activities supported by recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molar Mass | 221.21 g/mol |

| Synonyms | Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate, Methyl 3-(2-oxobenzooxazol-3(2H)-yl)propanoate |

| CAS Number | 28884-00-6 |

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole compounds have shown varying degrees of toxicity towards cancer cells such as:

- Breast Cancer Cells : MCF-7 and MDA-MB series.

- Lung Cancer Cells : A549 and H1975.

- Colorectal Cancer Cells : HCT-116 and HT-29.

In particular, benzoxazole derivatives have been reported to induce apoptosis in these cells through mechanisms involving mitochondrial pathways and caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected compounds were documented as follows:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Methyl 3-(2-oxo-benzoxazol) | 32 (against E. coli) | Antibacterial |

| Methyl 3-(2-oxo-benzoxazol) | 16 (against B. subtilis) | Antibacterial |

These findings suggest that modifications in the benzoxazole structure can lead to enhanced antimicrobial efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cytotoxic Mechanism : The compound interacts with cellular proteins involved in apoptosis pathways. It has been shown to induce mitochondrial dysfunction leading to increased reactive oxygen species (ROS), which subsequently triggers apoptotic signaling cascades .

- Antimicrobial Mechanism : The antimicrobial activity is likely due to the disruption of bacterial cell membranes and interference with essential metabolic pathways within the microbial cells .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Breast Cancer Cells : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : A study involving the testing of various benzoxazole derivatives against E. coli and B. subtilis showed promising results where certain modifications enhanced antibacterial properties significantly .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., benzoxazole protons at δ 7.2–8.1 ppm and ester carbonyls at ~170 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, critical for confirming stereochemistry. For related benzothiazole derivatives, C–N bond lengths of ~1.36 Å and dihedral angles <10° were reported .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for dust control .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate organic waste to prevent environmental contamination .

How does the benzoxazole moiety influence the compound's reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question

The benzoxazole ring acts as an electron-withdrawing group, directing electrophilic substitution to the para position. For instance:

- Nucleophilic attack : The oxo group at position 2 enhances susceptibility to nucleophiles (e.g., Grignard reagents), forming substituted derivatives .

- Electrophilic substitution : Nitration or halogenation occurs preferentially at the benzene ring’s 5-position, as observed in analogous benzothiazole systems .

What analytical methods are suitable for assessing the compound's stability under varying pH and temperature conditions?

Advanced Research Question

- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products under accelerated stability testing (e.g., 40°C/75% RH for 6 months).

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures; related esters decompose at 180–220°C .

- pH-dependent studies : Use buffered solutions (pH 1–13) to identify hydrolysis-sensitive sites (e.g., ester cleavage at alkaline pH) .

How can computational modeling predict the compound's interactions with biological targets?

Advanced Research Question

- Docking simulations : Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like cyclooxygenase-2. For benzoxazole analogs, binding energies of −8.2 kcal/mol suggest inhibitory potential .

- QSAR studies : Relate substituent effects (e.g., electron-withdrawing groups) to bioactivity using descriptors like logP and polar surface area .

What are the challenges in characterizing minor impurities or by-products during synthesis?

Advanced Research Question

- LC-MS/MS : Identifies low-abundance impurities (e.g., unreacted intermediates) with ppm-level sensitivity.

- Isolation techniques : Preparative HPLC isolates by-products for structural confirmation via 2D NMR .

How does the compound's logP value impact its pharmacokinetic properties in drug discovery studies?

Advanced Research Question

A calculated logP of ~2.1 (using PubChem data) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Derivatives with logP >3 may require structural tweaks (e.g., adding hydroxyl groups) to improve bioavailability .

What role does the ester group play in the compound's metabolic degradation?

Advanced Research Question

The methyl ester is susceptible to hydrolysis by esterases, forming the carboxylic acid metabolite. In vitro assays with liver microsomes can quantify hydrolysis rates (e.g., t½ = 2–4 hours in human hepatocytes) .

How can contradictions in published data on physicochemical properties be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.